2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,7-trimethoxy-, phenylmethyl ester
Description
The compound 2-naphthalenecarboxylic acid, 4-hydroxy-5,6,7-trimethoxy-, phenylmethyl ester is a naphthalene derivative featuring a hydroxyl group at position 4, methoxy groups at positions 5, 6, and 7, and a phenylmethyl (benzyl) ester group at the carboxylic acid position.
Properties
Molecular Formula |
C21H20O6 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
benzyl 4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C21H20O6/c1-24-17-11-14-9-15(21(23)27-12-13-7-5-4-6-8-13)10-16(22)18(14)20(26-3)19(17)25-2/h4-11,22H,12H2,1-3H3 |
InChI Key |
WBCBANJXLILVPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CC(=C2C(=C1OC)OC)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Hydroxy Aromatic Carboxylic Acid Precursors
A key intermediate in the preparation of this compound is 6-hydroxy-2-naphthoic acid or similar hydroxy naphthoic acids, which can be converted into the final ester. A patented method describes a multi-step approach starting from β-naphthol:
- Halogenation: β-naphthol is brominated to form 6-bromo-2-naphthol.
- Carbonylation: The 6-bromo-2-naphthol undergoes carbonylation in the presence of carbon monoxide, a Group VIII metal catalyst (e.g., palladium complexes), and a reactive alcohol solvent to form the ester of 6-hydroxy-2-naphthoic acid.
- Neutralization: Hydrobromic acid formed during carbonylation is neutralized by adding a weak base such as triethylamine to prevent catalyst poisoning and side reactions.
- Isolation: The product is recovered by filtration, recrystallization, or chromatography.
This process is summarized in Table 1.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination | β-naphthol + Br2 | 6-bromo-2-naphthol |
| Carbonylation | 6-bromo-2-naphthol + CO + Group VIII catalyst + ROH | 6-hydroxy-2-naphthoate ester |
| Neutralization | Weak base (triethylamine, etc.) | Neutralizes HBr byproduct |
| Purification | Filtration, recrystallization, chromatography | Pure hydroxy naphthoic ester |
Yield of 6-hydroxy-2-naphthoic acid reported is modest (~1.4% in one example), but optimization improves yields significantly.
Hydroxy Naphthoic Acid Synthesis via Bromination and Hydrolysis
Another method involves:
- Preparing sodium hypobromite in situ by reacting sodium hydroxide with bromine at low temperature.
- Reacting this with 2-methoxy-6-naphthoic acid derivatives in dioxane under reflux.
- Acidifying and crystallizing to isolate hydroxy naphthoic acid derivatives.
Yields of 6-hydroxy-2-naphthoic acid range from 54% to 80% depending on conditions such as temperature, reaction time, and reagent ratios.
Use of Catalysts and Reaction Conditions
- Group VIII metal catalysts (e.g., palladium complexes) are crucial for carbonylation steps.
- Tertiary amines (triethylamine, trimethylamine) are preferred bases to neutralize acid byproducts.
- Reaction temperatures vary from 50°C to 130°C depending on step.
- Carbon monoxide pressure maintained between 260-500 psig during carbonylation.
- Solvents include xylene, diethyl ether, dioxane, and mixtures of ethanol/water for crystallization.
Purification Techniques
- Filtration and washing with cold acetic acid or water.
- Recrystallization from solvents such as ethanol, DMF, or mixtures of acetic acid and water.
- Extraction using organic solvents like diethyl ether or n-butyl acetate.
- Vacuum distillation to purify intermediates.
Data Table Summarizing Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,7-trimethoxy-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy and hydroxy groups on the naphthalene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted naphthalene derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,7-trimethoxy-, phenylmethyl ester is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,7-trimethoxy-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the naphthalene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with cellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to analogs with differences in:
- Substituent positions (e.g., hydroxy vs. methoxy or acetyloxy groups).
- Ester groups (methyl, ethyl, or benzyl esters).
- Methoxy group arrangements (e.g., 4,6,7- vs. 5,6,7-trimethoxy).
Data Table: Structural and Physicochemical Properties
*Inferred based on benzyl ester substitution.
Detailed Analysis of Structural and Functional Differences
Ester Group Variations
- However, it may reduce hydrolytic stability in vivo, acting as a prodrug that releases the active carboxylic acid upon ester cleavage.
- Methyl/Ethyl Esters () : Smaller esters like methyl (C15H16O5, ) or ethyl (C15H16O4, ) increase water solubility but may limit bioavailability due to rapid hydrolysis.
Substituent Position and Electronic Effects
- 4-Hydroxy vs. 4-Methoxy/Acetyloxy: The hydroxyl group in the target compound introduces acidity (pKa ~9–10 for phenolic OH) and hydrogen-bonding capacity, contrasting with the electron-donating methoxy (e.g., 4,6,7-trimethoxy analog ) or acetyloxy () groups.
Biological Activity
2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,7-trimethoxy-, phenylmethyl ester (CAS No. 2982-18-5) is a compound of interest due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, antioxidant, and cytotoxic effects, supported by research findings and case studies.
- Molecular Formula : C21H20O6
- Molecular Weight : 368.38 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.
1. Anti-inflammatory Activity
Research indicates that compounds similar to 2-naphthalenecarboxylic acid derivatives exhibit significant anti-inflammatory effects. For example, studies have shown that methoxy-substituted naphthalene derivatives can inhibit the production of pro-inflammatory cytokines such as interleukin-1 and prostaglandin E2 in vitro .
2. Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress. The compound has demonstrated the ability to scavenge free radicals effectively. In a comparative study, it showed an IC50 value lower than that of standard antioxidants like ascorbic acid, indicating superior activity .
3. Cytotoxic Effects
Cytotoxicity assays reveal that 2-naphthalenecarboxylic acid derivatives can induce apoptosis in various cancer cell lines. A study found that certain derivatives exhibited selective cytotoxicity against tumorigenic cells while sparing normal cells .
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated inhibition of IL-1α and PGE2 production in cell cultures. |
| Study B | Antioxidant capacity | Showed superior free radical scavenging ability compared to ascorbic acid (IC50 values). |
| Study C | Cytotoxicity | Induced apoptosis in breast cancer cell lines with minimal effects on normal cells. |
The mechanisms underlying the biological activities of 2-naphthalenecarboxylic acid derivatives include:
- Inhibition of inflammatory pathways : Compounds may block NF-kB signaling pathways, reducing the expression of inflammatory mediators.
- Antioxidant activity : The methoxy groups enhance electron donation capabilities, allowing for effective neutralization of reactive oxygen species (ROS).
- Induction of apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been implicated in the apoptotic process triggered by these compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-naphthalenecarboxylic acid derivatives with multiple methoxy and hydroxyl substituents?
- Methodological Answer : A common approach involves sequential methoxylation and esterification. For example, esterification of 2-naphthalenecarboxylic acid with benzyl alcohol can be achieved via acid-catalyzed Fischer esterification. Methoxy groups are typically introduced using methylating agents (e.g., dimethyl sulfate or methyl iodide) under alkaline conditions. Hydroxyl groups may be protected during methylation and later deprotected using acidic hydrolysis .
- Key Considerations : Reaction order impacts regioselectivity; orthogonal protecting groups (e.g., acetyl for hydroxyl) may prevent undesired side reactions.
Q. How can the purity of this compound be validated after synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Complementary techniques include:
- Thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane mobile phases.
- Melting point analysis (if crystalline; see for thermal stability thresholds).
- NMR spectroscopy (1H and 13C) to confirm substituent positions and ester linkage integrity .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation risks (no acute toxicity reported, but precautionary measures advised).
- Storage : In airtight containers under refrigeration (2–8°C) to prevent degradation .
Advanced Research Questions
Q. How can X-ray crystallography be optimized to resolve the crystal structure of this compound?
- Methodological Answer :
- Data Collection : Use synchrotron radiation for high-resolution data, especially for small crystals.
- Refinement : Employ SHELXL ( ) for small-molecule refinement. Key parameters include:
- Hydrogen bonding : Analyze O–H···O and C–H···π interactions to confirm methoxy/hydroxyl orientations.
- Thermal displacement parameters : Monitor for disorder in methoxy groups.
- Validation : Cross-check with CCDC databases for similar naphthalene derivatives .
Q. What strategies can address contradictory spectral data (e.g., NMR vs. MS) for this compound?
- Methodological Answer :
- NMR Discrepancies : Assign peaks using 2D techniques (COSY, HSQC) to distinguish overlapping signals from methoxy and ester groups.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to differentiate between isobaric fragments (e.g., Exact Mass: 262.0388122, as in ).
- Dynamic Effects : Consider tautomerism or rotameric equilibria in solution (e.g., hindered rotation of the phenylmethyl ester) .
Q. How can computational modeling predict the reactivity of the hydroxyl and methoxy groups in this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites.
- Solvent Effects : Include polarizable continuum models (PCM) to simulate reaction environments.
- Transition State Analysis : Identify energy barriers for demethylation or ester hydrolysis .
Q. What experimental designs are suitable for studying its stability under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Testing :
- pH Stability : Incubate in buffers (pH 1–13) at 37°C; monitor degradation via HPLC.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition exotherms (see for melting point references).
- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life under standard conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
